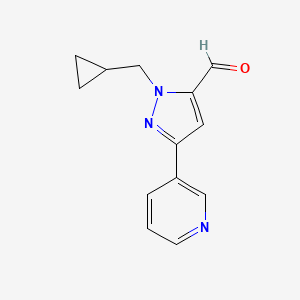

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

Descripción general

Descripción

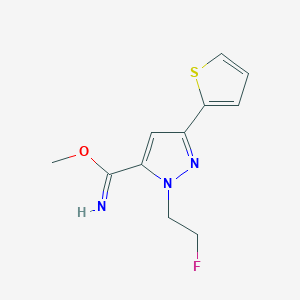

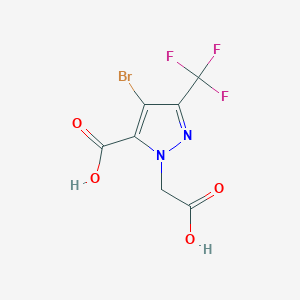

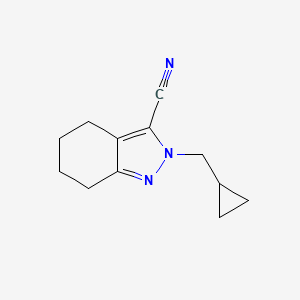

The compound “2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This compound has a cyclopropylmethyl group attached at the 2-position and a carbonitrile group at the 3-position of the indazole ring. The “tetrahydro” prefix suggests that the indazole ring is fully saturated .

Molecular Structure Analysis

The structure of this compound would be expected to have the planar indazole ring system, with the cyclopropylmethyl and carbonitrile groups adding steric bulk . The cyclopropyl ring is known to have unique bonding due to its small size and angle strain .Chemical Reactions Analysis

Cyclopropyl groups are known to participate in ring-opening reactions . The carbonitrile group is a versatile functional group that can undergo various transformations, including reduction to a primary amine or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonitrile group might increase its polarity .Aplicaciones Científicas De Investigación

Substituted Tetrahydroindoles and Antitumor Activity

Tetrahydroindole derivatives, including 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, have been synthesized by reacting 2-cyanoacetohydrazide with cyclohexanone. These compounds, transformed into heterocyclic products with various rings, have shown significant antitumor activity against several human tumor cell lines, surpassing the effectiveness of the reference drug doxorubicin, while minimally affecting normal cells (Mohareb & Abdelaziz, 2013).

Microwave-Induced Stereoselectivity

Trans isomers of 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, including those derived from tetrahydroindazole, have been synthesized using microwave irradiation. This method allows for high selectivity and yield in a short time, showcasing a novel approach to synthesizing these compounds (Rahmati & Alizadeh Kouzehrash, 2011).

Biological Activity and Antimicrobial Properties

Selenium-Containing Heterocycles

Selenium-containing heterocycles, including 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile derivatives, have been synthesized and shown to have antimicrobial and antifungal activities. These compounds, through various cyclocondensation reactions, have demonstrated promise in the development of new antimicrobial agents (Abdel‐Hafez, 2005).

Antioxidant Properties

Tetrahydroindazole derivatives, including those related to this compound, have been synthesized and evaluated for antioxidant activity. The use of microwave irradiation has proven beneficial in enhancing yields and reducing reaction times. These compounds have displayed moderate to strong antioxidant activities in in vitro assays (Polo et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWWMIPYXIYNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)C#N)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.